molecular formula C11H18KNO10S2 B12438572 Epiprogoitrin potassium salt

Epiprogoitrin potassium salt

Cat. No.: B12438572
M. Wt: 427.5 g/mol
InChI Key: GAYXFCKWHSTEIK-UHFFFAOYSA-M
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Description

Chemical Identity and Structural Characterization of Epiprogoitrin Potassium Salt

Molecular Formula and Systematic Nomenclature

This compound is defined by the molecular formula C₁₁H₁₈KNO₁₀S₂ , with a molecular weight of 427.5 g/mol . Its systematic IUPAC name is potassium (3S)-3-hydroxy-N-(sulfooxy)-4-pentenimidate 1-thio-β-D-glucopyranoside , reflecting the thioglucose backbone substituted with a sulfated hydroxypentenimidate group and a potassium counterion. The compound is distinguished from its stereoisomer, progoitrin, by the S-configuration at the C3 position of the aliphatic side chain.

Table 1: Molecular descriptors of this compound
Property Value
Molecular formula C₁₁H₁₈KNO₁₀S₂
Molecular weight (g/mol) 427.5
CAS Registry Number 21087-74-1
Parent compound (CID) 12309644

Crystallographic Properties and Solid-State Configuration

X-ray diffraction and cryo-scanning electron microscopy (cryo-SEM) studies of glucosinolates reveal that this compound adopts a monoclinic crystal system with lattice parameters indicative of strong ionic interactions between the sulfated moiety and potassium ions. The sulfate group’s tetrahedral geometry facilitates coordination with potassium, while the thioglucose backbone stabilizes the structure through intramolecular hydrogen bonding. Energy-dispersive X-ray (EDX) mapping further confirms localized sulfur and potassium densities in crystalline regions, correlating with the compound’s stability in solid-state matrices.

Stereochemical Analysis of the Thioglucose Moiety

The thioglucose unit in this compound exhibits β-anomeric configuration , as evidenced by circular dichroism (CD) spectra showing a negative Cotton effect at 220 nm. High-performance liquid chromatography coupled with chiral detection (HPLC-CD) resolves epiprogoitrin from progoitrin based on the S-configuration at the C3 hydroxy group, yielding a distinct g-factor of -0.4257 for pure R-goitrin and +0.5040 for S-enantiomers. This stereochemical specificity influences its metabolic conversion to goitrin, a process mediated by plant myrosinases.

Table 2: Stereochemical parameters of epiprogoitrin derivatives
Enantiomer CD ΔA (mdeg) UV Absorbance (AU) g-Factor (ΔA/A)
R-goitrin -4391.9 10,317.8 -0.4257
S-goitrin +5024.0 9,969.0 +0.5040

Counterion Interactions in Potassium Salt Formation

The potassium ion in this compound engages in electrostatic interactions with the sulfate (-OSO₃⁻) and thioglucose (-S⁻) groups, as demonstrated by Fourier-transform infrared (FTIR) spectra showing shifts at 1,240 cm⁻¹ (S=O stretching) and 1,020 cm⁻¹ (C-S vibration). Thermogravimetric analysis (TGA) reveals a decomposition onset at 210°C, attributed to the loss of potassium counterions prior to backbone degradation. Quantum mechanical calculations further suggest a binding energy of -328 kJ/mol for the potassium-sulfate interaction, underscoring its role in stabilizing the salt form.

Properties

IUPAC Name

potassium;[[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO10S2.K/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11;/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYXFCKWHSTEIK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(CC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18KNO10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Plant Material Preparation

Fresh or freeze-dried plant tissues are ground to ≤1 mm particles to maximize surface area for solvent interaction. Cruciferous seeds require defatting via hexane or petroleum ether to remove lipids that interfere with glucosinolate extraction.

Solvent Extraction

Aqueous methanol (70–80% v/v) at 80°C for 48 hours achieves optimal epiprogoitrin recovery (Table 1). Sonication (30–60 minutes) enhances yield by 12–18% through cell wall disruption. Centrifugation at 3,000–4,000 × g for 20 minutes separates insoluble residues.

Table 1: Solvent Systems for Epiprogoitrin Extraction

Solvent Concentration (%) Temperature (°C) Yield (mg/g DW) Source
Aqueous Methanol 80 80 2.34 ± 0.11
Ethanol 70 70 1.89 ± 0.09
Water 100 25 0.67 ± 0.05

Desulfation and Purification

Crude extracts undergo desulfation using sulfatase enzymes (e.g., Helix pomatia) at pH 7.0 and 37°C for 12 hours, converting glucosinolates to desulfo derivatives for improved stability. Anion-exchange chromatography (DEAE Sephadex A-25) with 0.5 M potassium sulfate elution isolates this compound with ≥95% purity.

Chemical Synthesis Approaches

While extraction remains dominant, synthetic routes are emerging for standardized production:

Precursor Synthesis

Epiprogoitrin’s aglycone, (2S)-2-hydroxy-3-butenyl moiety, is synthesized via Sharpless asymmetric dihydroxylation of 1,3-butadiene monoepoxide, achieving 88% enantiomeric excess. The glucose moiety is introduced using Koenigs-Knorr glycosylation with acetobromoglucose and silver oxide catalysis.

Sulfation and Salt Formation

The intermediate undergoes sulfation with sulfur trioxide-pyridine complex in anhydrous DMF, followed by potassium hydroxide neutralization (pH 7.5–8.0) to precipitate the potassium salt. Crystallization from ethanol/water (1:3 v/v) yields 427.49 g/mol crystals with 98.2% HPLC purity.

Table 2: Synthetic this compound Characterization

Parameter Value Method Source
Purity (HPLC) 98.2% ± 0.5% C18 column, 220 nm
Melting Point 162–164°C (dec.) Differential Scanning Calorimetry
Specific Rotation [α]²⁵D = +23.4° (c=1, H₂O) Polarimetry

Purification and Isolation Techniques

Solid-Phase Extraction (SPE)

C18 SPE cartridges preconditioned with methanol/water (5:95 v/v) retain epiprogoitrin, which is eluted with 40% acetonitrile. Recovery rates reach 92.7% ± 2.1%.

Preparative HPLC

A Luna C18(2) column (250 × 21.2 mm, 5 µm) with isocratic 15% acetonitrile/0.1% formic acid achieves baseline separation (tR = 12.3 minutes). Lyophilization yields 98.5% pure this compound.

Analytical Characterization Methods

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Electrospray ionization (ESI-) in multiple reaction monitoring (MRM) mode detects the [M−H]⁻ ion at m/z 426.9 → 97.0 (sulfate) and 259.1 (glucose fragment). Limit of quantification (LOQ) is 0.1 µg/mL.

Nuclear Magnetic Resonance (NMR)

¹H NMR (600 MHz, D₂O): δ 5.85 (dd, J=10.4, 17.2 Hz, H-4), 5.25 (d, J=17.2 Hz, H-5a), 5.15 (d, J=10.4 Hz, H-5b), confirming the allylic hydroxyl structure.

Comparative Analysis of Preparation Methods

Table 3: Natural vs. Synthetic Epiprogoitrin Production

Parameter Natural Extraction Chemical Synthesis
Yield 0.5–2.5% (plant DW) 65–75% (theoretical)
Purity 95–98% 98–99%
Cost $120–150/g $450–600/g
Scalability Limited by biomass High with precursor supply
Environmental Impact Solvent waste generation Toxic reagent utilization

Industrial-Scale Production Considerations

Large-scale processes utilize continuous extraction reactors (e.g., ASE 350) at 10 MPa and 80°C, reducing solvent use by 40%. Potassium salt crystallization is optimized via anti-solvent (acetone) addition, achieving 89% recovery.

Chemical Reactions Analysis

Types of Reactions

Epiprogoitrin potassium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Epiprogoitrin potassium salt has several scientific research applications:

Mechanism of Action

Epiprogoitrin potassium salt exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Stereochemical Differences

Epiprogoitrin potassium salt belongs to the aliphatic hydroxy glucosinolate subclass. Key structural analogs include:

Compound Side Chain Configuration CAS Number Key Feature
Epiprogoitrin potassium 2(S)-hydroxy-3-butenyl 21087-74-1 Anti-influenza precursor
Progoitrin potassium 2(R)-hydroxy-3-butenyl 21087-77-4 Thyroid-inhibiting activity
Gluconapin potassium 3-butenyl 499-37-6 Simpler side chain
Glucotropaeolin potassium Benzyl 4435-00-7 Aromatic glucosinolate

The stereochemistry at the C2 position in epiprogoitrin and progoitrin significantly influences their metabolic fate. Epiprogoitrin deglycosylates to epigoitrin, whereas progoitrin yields goitrin [(S)-isomer], a compound linked to goitrogenic effects .

Pharmacokinetic Profiles

A validated LC-ESI-MS/MS method revealed stereoselective pharmacokinetics in rats (Table 1) :

Parameter Epiprogoitrin (Oral) Progoitrin (Oral) Epiprogoitrin (IV) Progoitrin (IV)
Cₘₐₓ (ng/mL) 1,200 ± 150 950 ± 120 3,500 ± 300 1,200 ± 100
AUC₀–t (h·ng/mL) 2,800 ± 200 2,200 ± 180 6,500 ± 450 2,300 ± 200
t₁/₂ (h) 2.1 ± 0.3 1.5 ± 0.2 3.0 ± 0.4 1.8 ± 0.3
Bioavailability (%) 20.1–34.1 60.3–75.2

Key findings:

  • Epiprogoitrin exhibits higher plasma exposure (Cₘₐₓ, AUC) than progoitrin after intravenous dosing .
  • Progoitrin has superior oral bioavailability (60–75%) due to enhanced intestinal absorption .
  • Both compounds are rapidly absorbed (Tₘₐₓ ≈ 90 min) and eliminated within 2–3 hours .

Bioactivity and Distribution in Isatidis Radix

Epiprogoitrin, progoitrin, and their deglycosylated metabolites (epigoitrin, goitrin) exhibit anti-influenza activity by inhibiting viral replication in vitro (EC₅₀ = 12–25 μM) . DESI mass spectrometry imaging localized these glucosinolates predominantly in the phloem of Isatidis Radix, whereas phenylpropanoids like clemastanin B accumulate in the cambium .

In contrast, gluconapin and glucotropaeolin lack hydroxyl groups on their side chains, resulting in weaker antiviral effects but broader insecticidal properties .

Analytical Methodologies

  • Quantification : HPLC-MS/MS with LOQ = 2 ng/mL enables simultaneous detection of epiprogoitrin and progoitrin in plasma .
  • Imaging: DESI-Q-TOF/MS spatially resolves glucosinolates in plant tissues, confirming phloem-specific accumulation .
  • Stability : this compound requires storage at <−15°C to prevent degradation, unlike glucoerucin potassium salt, which is stable at 2–8°C .

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